molecular formula C4H9NO B109124 Morpholine CAS No. 138048-80-3

Morpholine

Cat. No. B109124
Key on ui cas rn: 138048-80-3
M. Wt: 87.12 g/mol
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
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Patent
US07659394B2

Procedure details

To a solution of morpholinone 2 (0.214 g, 0.750 mmol) in toluene (10 mL), Red-Al (65% solution in toluene, 1.5 mL) was added dropwise at 0° C. The reaction mixture was stirred at ice temperature for 4 h. Excess Red-Al was destroyed by dropwise addition of 2M NaOH solution (5 mL) and acidified to pH 2 with 6N HCl. The solution was neutralized with saturated NaHCO3 and extracted with toluene (2×10 mL). The combined organic extract was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the product was purified on a column of silica gel (ethyl acetate: methanol, 80:20) to give morpholine compound 3 as a colorless solid (Yield: 0.062 g, 31%), mp 156-158° C. 1H NMR (CDCl3) δ: 7.45-7.38 (m, 5H), 6.97 (m, 2H), 6.58 (m, 1H), 6.50 (d, 1H), 4.53 (d, 1H), 4.10 (m, 1H), 3.95 (m, 1H), 3.90 (m, 1H), 2.90 (m, 2H), 2.50 (m, 1H), 2.42 (m, 1H). MS (ES) m/z 285.98 [C17H19NO3+H]+. Analysis: Calcd for C17H19NO3 (0.5H2O) C, 69.37; H, 6.85; N, 4.76. Found: C, 69.68; H, 5.45; N, 4.44.
Name
morpholinone
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
31%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[O:4][CH:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14]C=1)[CH:6]1[O:11][CH2:10][CH2:9][NH:8][CH2:7]1>C1(C)C=CC=CC=1.COCCO[AlH2-]OCCOC.[Na+]>[NH:8]1[CH2:9][CH2:10][O:11][CH2:6][CH2:7]1.[C:5]1([O:4][C:3]2[CH:2]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:12]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
morpholinone
Quantity
0.214 g
Type
reactant
Smiles
BrC1=C(OC(C2CNCCO2)C2=CC=CC=C2)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
COCCO[AlH2-]OCCOC.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ice temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess Red-Al was destroyed by dropwise addition of 2M NaOH solution (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified on a column of silica gel (ethyl acetate: methanol, 80:20)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1CCOCC1
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.062 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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